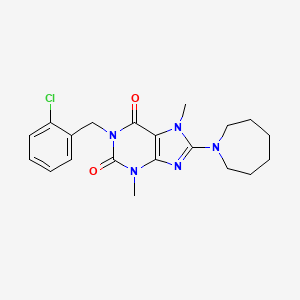

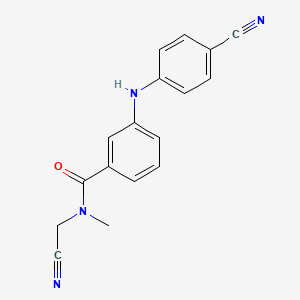

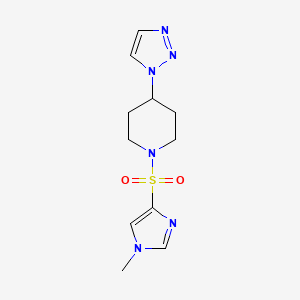

![molecular formula C10H12N6OS B2798361 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide CAS No. 369635-28-9](/img/structure/B2798361.png)

2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” is a chemical compound that is related to the tetrazole family . Tetrazoles are a class of heterocyclic compounds, with nitrogen atoms in their five-membered ring . They play a very important role in medicinal and pharmaceutical applications . The specific compound you mentioned, “this compound”, is not widely documented in the literature, but it is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A two-step synthesis of a similar compound, 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, has been described starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position . 5-Phenyltetrazole anion shows high acidic nature like benzoate due to resonance stabilization .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique

Anticancer Activity

2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Kaplancıklı et al. (2014) synthesized tetrazole-hydrazone derivatives and evaluated their anticancer effects against A549 and C6 tumor cell lines, finding significant anticancer activity in some compounds (Kaplancıklı et al., 2014). Additionally, Šermukšnytė et al. (2022) tested the cytotoxicity of related compounds against various cancer cell lines, identifying some as potentially effective in inhibiting cancer cell migration (Šermukšnytė et al., 2022).

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been a subject of research. Mohite and Bhaskar (2010) studied derivatives for their antimicrobial activity, finding several compounds exhibiting significant antibacterial and antifungal effects (Mohite & Bhaskar, 2010).

Antidepressant and Neuroprotective Properties

Research by Mathew et al. (2014) indicated potential antidepressant activities in certain derivatives of this compound. Their study evaluated the antidepressant and neurotoxicity screening of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting specific compounds showing promising results (Mathew, Suresh, & Anbazhagan, 2014).

Anticholinesterase Activity

Compounds within this class have also been evaluated for their anticholinesterase activities. A study by Abu Mohsen et al. (2014) synthesized derivatives and tested their ability to inhibit acetylcholinesterase, with certain compounds showing notable inhibitory effects (Abu Mohsen et al., 2014).

Hypoglycemic Activity

Antypenko et al. (2015) explored the hypoglycemic activity of related compounds, conducting studies on glucocorticoid-induced insulin resistance models and finding significant effects in certain derivatives (Antypenko, Kovalenko, & Zhernova, 2015).

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Safety information for 1-Phenyl-1H-tetrazol-5-thiol, a related compound, includes hazard statements such as H228 - H317 - H319 - H413 and precautionary statements such as P210 - P240 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .

Orientations Futures

The future directions for “2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. As resistance to anticancer drugs is increasing, there is a growing demand for novel structures that may be useful in designing new potent anticancer agents . Several heterocyclic moieties have been synthesized to develop new molecular entities with promising biological applications .

Mécanisme D'action

Target of Action

Related compounds have been found to interact with the mek-1 protein . The MEK-1 protein plays a crucial role in the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Mode of Action

It’s known that tetrazole derivatives can interact with their targets through various mechanisms, including hydrogen bonding and aromatic interactions . These interactions can lead to changes in the conformation and function of the target proteins.

Result of Action

Related compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential anticancer properties.

Propriétés

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6OS/c1-7(9(17)12-11)18-10-13-14-15-16(10)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQKMXUYYTVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

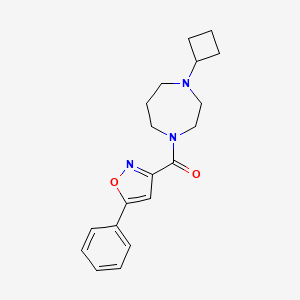

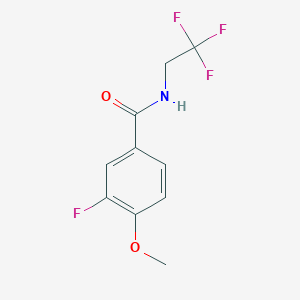

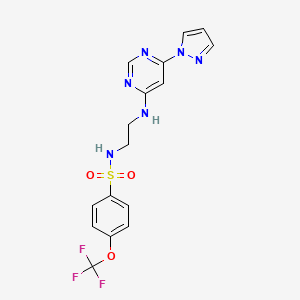

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)

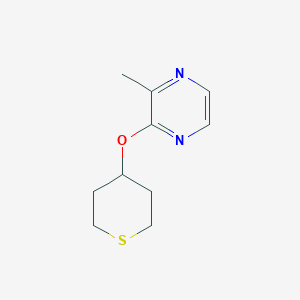

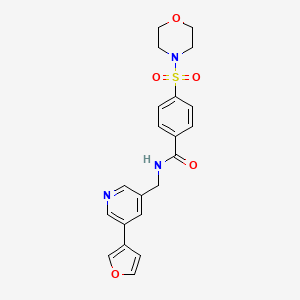

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2798282.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)

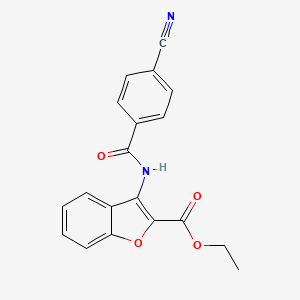

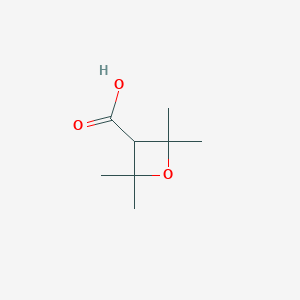

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)